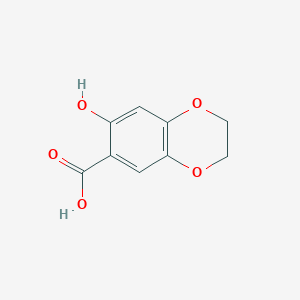

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Description

BenchChem offers high-quality 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCKXQPXYWBQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599038 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197584-99-9 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 7-hydroxy-1,4-benzodioxan-6-carboxylic acid, a valuable heterocyclic compound, using gallic acid as a readily available starting material. Due to the challenges in achieving regioselectivity in the formation of the 1,4-benzodioxane ring, a strategic application of protecting groups is essential. This document provides a plausible synthetic pathway, detailed experimental protocols based on analogous reactions reported in the literature, and expected outcomes.

Introduction

The 1,4-benzodioxane scaffold is a core structural motif in numerous biologically active molecules and pharmaceutical agents. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic activities. 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS 197584-99-9) is a key intermediate in the synthesis of more complex molecules, including benzoxazines.[1][2] The strategic placement of the hydroxyl and carboxylic acid functional groups on the benzodioxane ring makes it a versatile building block for drug discovery and development.

This guide details a four-step synthetic route starting from gallic acid, a naturally abundant and inexpensive phenolic acid. The proposed pathway focuses on overcoming the primary synthetic challenge: the regioselective formation of the dioxane ring at the 3- and 4-positions of the gallic acid backbone.

Proposed Synthetic Pathway

The synthesis of 7-hydroxy-1,4-benzodioxan-6-carboxylic acid from gallic acid can be envisioned through the following four key steps:

-

Esterification of the carboxylic acid functionality of gallic acid to prevent its interference in subsequent reactions.

-

Regioselective Protection of the 5-hydroxyl group to direct the subsequent cyclization.

-

Williamson Ether Synthesis to form the 1,4-benzodioxane ring.

-

Deprotection of the protecting groups to yield the final target molecule.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for 7-hydroxy-1,4-benzodioxan-6-carboxylic acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data for reagents and expected yields are summarized in tabular format for clarity.

Step 1: Esterification of Gallic Acid to Methyl Gallate

The carboxylic acid group of gallic acid is protected as a methyl ester via Fischer esterification.

Experimental Protocol:

-

Suspend gallic acid (1.0 eq) in methanol (10-15 mL per gram of gallic acid).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Remove the ice bath and reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the residue into cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl gallate.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Notes |

| Gallic Acid | 1.0 | 170.12 | 10.0 g | Starting material |

| Methanol | Solvent | 32.04 | 100 mL | |

| Sulfuric Acid | 0.15 | 98.08 | ~0.8 mL | Catalyst |

| Product | Molecular Weight ( g/mol ) | Expected Yield | ||

| Methyl Gallate | 184.15 | ~90-95% |

Step 2: Regioselective Benzylation of Methyl Gallate

Selective protection of the 5-hydroxyl group is achieved using a benzyl protecting group. This step is critical for directing the subsequent cyclization.

Experimental Protocol:

-

Dissolve methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.1 eq) to the solution and stir at room temperature.

-

Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate methyl 5-O-benzyl-3,4-dihydroxygallate.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Notes |

| Methyl Gallate | 1.0 | 184.15 | 10.0 g | |

| Benzyl Bromide | 1.0 | 171.04 | 6.5 mL | |

| Potassium Carbonate | 1.1 | 138.21 | 8.3 g | Base |

| DMF | Solvent | 73.09 | 100 mL | Anhydrous |

| Product | Molecular Weight ( g/mol ) | Expected Yield | ||

| Methyl 5-O-benzyl-3,4-dihydroxygallate | 274.27 | ~50-60% |

Step 3: Formation of the 1,4-Benzodioxane Ring

The 1,4-benzodioxane ring is formed via a Williamson ether synthesis using 1,2-dibromoethane.

Experimental Protocol:

-

Dissolve methyl 5-O-benzyl-3,4-dihydroxygallate (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (2.5 eq) and 1,2-dibromoethane (1.2 eq) to the solution.

-

Reflux the reaction mixture for 18-24 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Notes |

| Methyl 5-O-benzyl-3,4-dihydroxygallate | 1.0 | 274.27 | 10.0 g | |

| 1,2-Dibromoethane | 1.2 | 187.86 | 3.8 mL | |

| Potassium Carbonate | 2.5 | 138.21 | 12.6 g | Base |

| Acetone | Solvent | 58.08 | 150 mL | Anhydrous |

| Product | Molecular Weight ( g/mol ) | Expected Yield | ||

| Methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate | 300.30 | ~40-50% |

Step 4: Deprotection to Yield the Final Product

The final step involves the removal of the benzyl ether and methyl ester protecting groups. This can be achieved in a single step via catalytic hydrogenation.

Experimental Protocol:

-

Dissolve methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate (1.0 eq) in methanol.

-

Add palladium on carbon (10% w/w) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The residue is then subjected to basic hydrolysis to cleave the methyl ester.

-

Dissolve the residue in a mixture of methanol and 2M aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 2M hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 7-hydroxy-1,4-benzodioxan-6-carboxylic acid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Notes |

| Methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate | 1.0 | 300.30 | 5.0 g | |

| Palladium on Carbon (10%) | Catalyst | 0.5 g | ||

| Hydrogen Gas | 2.02 | Balloon pressure | ||

| Methanol | Solvent | 32.04 | 100 mL | |

| Sodium Hydroxide | 2.0 | 40.00 | 1.3 g in water | For hydrolysis |

| Product | Molecular Weight ( g/mol ) | Expected Yield | ||

| 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid | 196.16 | ~80-90% |

Characterization of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid

The structure and purity of the synthesized 7-hydroxy-1,4-benzodioxan-6-carboxylic acid should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons, methylene protons of the dioxane ring, and exchangeable protons of the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | Aromatic carbons, methylene carbons of the dioxane ring, and a carbonyl carbon signal for the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₅, MW: 196.16). |

| FT-IR Spectroscopy | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O (ether) stretching vibrations. |

Logical Relationships in Synthesis

The successful synthesis of the target molecule is contingent on the strategic use of protecting groups to control the regioselectivity of the Williamson ether synthesis.

Caption: Logical relationship between functional group protection and synthetic steps.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for 7-hydroxy-1,4-benzodioxan-6-carboxylic acid from gallic acid. The outlined procedures are based on well-established chemical transformations and are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful execution of this synthesis will provide access to a versatile building block for the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with high-quality predicted values to offer a thorough resource for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | [1][2][3] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (acidic) | Predicted: 4.5 ± 0.2 | Predicted |

| LogP | Predicted: 1.2 | Predicted |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol. | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 76.3 Ų |

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid are not detailed in the public domain, the following are generalized methodologies based on standard laboratory practices for similar aromatic carboxylic acids.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is packed into a capillary tube. The tube is then placed in the melting point apparatus and heated at a controlled rate. The temperature range from which the sample begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Solubility

Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated and visually inspected for dissolution. For quantitative solubility, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Determination of LogP

The partition coefficient (LogP) between octanol and water can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Potential Biological Activity

Synthetic Pathway

Caption: Generalized synthetic route to 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid has not been extensively studied, various derivatives of 1,4-benzodioxane have shown promising biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7] Notably, certain 7-substituted 1,4-benzodioxane derivatives, when linked to a 2,6-difluorobenzamide moiety, have been identified as inhibitors of the bacterial cell division protein FtsZ.[8][9][10][11][12] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death. This makes FtsZ an attractive target for novel antibiotics.

The following diagram illustrates the proposed mechanism of action for benzodioxane-based FtsZ inhibitors.

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 8. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 12. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. These values are based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |

| ~7.3 | Singlet | 1H | Aromatic proton (H-5) |

| ~6.5 | Singlet | 1H | Aromatic proton (H-8) |

| ~4.3 | Multiplet | 4H | Dioxane ring protons (-OCH₂CH₂O-) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~150 | Aromatic carbon (C-7) |

| ~145 | Aromatic carbon (C-4a) |

| ~140 | Aromatic carbon (C-8a) |

| ~118 | Aromatic carbon (C-5) |

| ~115 | Aromatic carbon (C-6) |

| ~110 | Aromatic carbon (C-8) |

| ~64 | Dioxane ring carbons (-OCH₂CH₂O-) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium, Broad | O-H stretch (Phenol) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Strong | C-O stretch (Aryl ether) |

Mass Spectrometry (MS)

| m/z Ratio | Fragmentation |

| 196 | [M]⁺ (Molecular ion) |

| 179 | [M-OH]⁺ |

| 151 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation:

-

Approximately 5-10 mg of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is accurately weighed.

-

The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical to avoid exchange of the acidic protons.

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Referencing: Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight) is used.

Sample Preparation (for ESI):

-

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

A small amount of a modifier, such as formic acid or ammonium acetate, may be added to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For a carboxylic acid, negative ion mode is often preferred.

-

Mass Range: A scan range of m/z 50-500 is typically used to detect the molecular ion and key fragments.

-

Capillary Voltage: Optimized for the specific instrument and analyte.

-

Nebulizer Gas Flow: Adjusted to ensure stable spray.

-

Drying Gas Temperature and Flow: Optimized to facilitate desolvation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The provided data and protocols are intended to facilitate accurate and reproducible spectroscopic analysis.

Unveiling the Structural Landscape of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. While a definitive crystal structure for this specific compound is not publicly available, this document consolidates known physicochemical properties, outlines a probable synthetic pathway, and details the standard experimental workflow for crystallographic analysis. Furthermore, it explores the potential biological relevance of this scaffold by visualizing a key signaling pathway implicated in the therapeutic areas where benzodioxane derivatives have shown promise.

Physicochemical Properties

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, also known as 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid, is a solid, white compound.[1] It is recognized as a valuable intermediate in the preparation of benzoxazines.[1][2] The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 197584-99-9 | [1][2] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Solubility | Soluble in Dimethylformamide, DMSO, Methanol | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 76 Ų | [1] |

Synthetic Protocol: A Probable Route

The synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid can be inferred from established methods for analogous 1,4-benzodioxane derivatives, which often utilize gallic acid as a starting material.[3][4][5] The following multi-step synthesis is a likely and feasible approach.

Step 1: Esterification of Gallic Acid

Commercially available gallic acid undergoes Fischer esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield methyl 3,4,5-trihydroxybenzoate.[5]

Step 2: Formation of the 1,4-Benzodioxane Ring

The resulting methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a weak base like potassium carbonate in a suitable solvent such as acetone. This reaction selectively forms the 1,4-benzodioxane ring, yielding a disubstituted benzodioxane intermediate.[5]

Step 3: Hydrolysis of the Ester

The methyl ester of the benzodioxane intermediate is then hydrolyzed to the corresponding carboxylic acid using a base-induced hydrolysis, for instance, with sodium hydroxide, followed by acidification.

The logical flow of this synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthetic pathway for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Experimental Workflow for Crystal Structure Determination

Should crystals of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid be successfully grown, the following standard experimental workflow would be employed for single-crystal X-ray diffraction analysis to elucidate its three-dimensional structure.

Caption: Standard experimental workflow for single-crystal X-ray crystallography.

Potential Biological Significance: A Look at Relevant Signaling Pathways

Derivatives of 1,4-benzodioxane have demonstrated a wide range of biological activities, including anticancer properties.[6][7] One of the critical signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. The potential for a 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid derivative to modulate this pathway is an active area of interest in drug discovery.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Property | Value | Source(s) |

| CAS Number | 197584-99-9 | [1][2] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | White Solid | [2] |

| Known Solvents (Qualitative) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol | [2][3] |

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The following protocols describe standard methods for quantifying the solubility of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials:

- 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH levels, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide)

- Scintillation vials or glass flasks with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Calibrated analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

- Add an excess amount of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid to a series of vials, ensuring a solid phase remains.

- Add a known volume of the selected solvent to each vial.

- Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

- Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

- After shaking, allow the vials to stand to let the excess solid settle.

- Centrifuge the samples to further separate the undissolved solid.

- Carefully withdraw an aliquot from the supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

3. Data Analysis:

- The solubility is reported in mg/mL or mol/L.

- The experiment should be performed in triplicate for each solvent and temperature.

Stability Assessment

Understanding the chemical stability of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.

1. Materials:

- 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

- Hydrochloric acid (HCl) solution (e.g., 0.1 N)

- Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

- Temperature-controlled oven

- Photostability chamber with controlled light and UV exposure

- HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

2. Stress Conditions:

- Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

- Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

- Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature or slightly elevated temperature.

- Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).

- Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

- At specified time points, withdraw samples from each stress condition.

- Neutralize the acidic and basic samples before analysis.

- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

- Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

4. Data Presentation:

- The percentage of degradation should be calculated.

- The retention times of the degradation products should be recorded.

- Mass spectrometry can be used to identify the structure of the major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Forced Degradation Studies

Caption: Logical Flow of a Forced Degradation Study.

References

- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Potential Biological Activity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. This technical guide explores the potential biological activity of a specific derivative, 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. Due to a lack of direct studies on this compound, this document extrapolates its potential therapeutic relevance based on the well-documented activities of structurally similar 1,4-benzodioxane derivatives. This guide covers a plausible synthetic route, potential anti-inflammatory, antioxidant, and anticancer activities, and provides detailed experimental protocols for assessing these biological effects.

Introduction

The 1,4-benzodioxane ring system is a core component in a variety of synthetic and natural products, exhibiting a broad spectrum of pharmacological properties.[1] Its derivatives have been reported to possess anti-inflammatory, antioxidant, anticancer, antimicrobial, and antihepatotoxic activities.[2][3][4] Notably, the substitution pattern on the benzene ring and the dioxin moiety plays a crucial role in modulating the biological effects of these compounds. This guide focuses on the potential biological activities of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a derivative for which specific biological data is not yet available. By examining the structure-activity relationships of related compounds, we can infer its potential as a valuable scaffold for drug discovery.

Proposed Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

A potential synthetic pathway could commence with a suitably protected dihydroxybenzoic acid derivative. The key step would involve the formation of the 1,4-dioxane ring via a Williamson ether synthesis with a dihaloethane, followed by functional group manipulations to yield the target compound.

Below is a conceptual workflow for the synthesis:

Caption: Proposed synthetic workflow for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Potential Biological Activities

Based on the activities of numerous 1,4-benzodioxane derivatives, 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is hypothesized to possess anti-inflammatory, antioxidant, and anticancer properties.

Potential Anti-inflammatory Activity

Several 1,4-benzodioxane derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The presence of a carboxylic acid moiety, as seen in many non-steroidal anti-inflammatory drugs (NSAIDs), and the phenolic hydroxyl group in the target molecule, suggests a potential for similar activity.

A proposed mechanism of action could involve the inhibition of COX-2, a key enzyme in the inflammatory cascade that converts arachidonic acid to prostaglandins.

Caption: Potential inhibition of the COX-2 pathway by 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Table 1: Anti-inflammatory Activity of Selected 1,4-Benzodioxane Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| (S)-2-(benzodioxan-6-yl)propionic acid | COX-1 Inhibition | >100 | [7] |

| (S)-2-(benzodioxan-6-yl)propionic acid | COX-2 Inhibition | 10.5 | [7] |

| 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid | COX-1 Inhibition | 0.8 | [7] |

| 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid | COX-2 Inhibition | 0.2 | [7] |

Potential Antioxidant Activity

The phenolic hydroxyl group in 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid suggests a strong potential for antioxidant activity. Phenolic compounds are well-known radical scavengers, and various 1,4-benzodioxane derivatives have been reported to possess antioxidant properties.[8][9]

Table 2: Antioxidant Activity of a 1,4-Benzodioxane Derivative

| Compound | Assay | IC50 (µg/mL) | Reference |

| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | DPPH Radical Scavenging | Moderate Activity | [9] |

Potential Anticancer Activity

The 1,4-benzodioxane scaffold is present in several compounds with reported anticancer activity.[2][10][11][12] These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The structural features of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid warrant investigation into its potential cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of a 1,4-Benzodioxane-hydrazone Derivative

| Compound | Cell Line | GI50 (µM) | Reference |

| Compound 7e | Melanoma (MDA-MB-435) | 0.20 | [10] |

| Compound 7e | Melanoma (M14) | 0.46 | [10] |

| Compound 7e | Melanoma (SK-MEL-2) | 0.57 | [10] |

| Compound 7e | Melanoma (UACC-62) | 0.27 | [10] |

Experimental Protocols

To evaluate the potential biological activities of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, the following standard in vitro assays are recommended.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (7-Hydroxy-1,4-benzodioxan-6-carboxylic acid)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measure the absorbance at 517 nm using a microplate reader.[14]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for the DPPH antioxidant assay.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, HeLa)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.[15]

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[15]

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[17]

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX reaction buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound

-

Positive control (e.g., Celecoxib)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the COX reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX-2 enzyme to each well (except for the no-enzyme control).[18]

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.[18]

-

Incubate for a specific time at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the fluorescence (or absorbance, depending on the detection method) using a plate reader.[19]

-

The percentage of COX-2 inhibition is calculated relative to the control (enzyme without inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

While direct experimental data for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is currently unavailable, the extensive research on structurally related 1,4-benzodioxane derivatives provides a strong rationale for investigating its potential biological activities. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety suggests that this compound could be a promising candidate for further exploration as an anti-inflammatory, antioxidant, and anticancer agent. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential therapeutic properties. Further research, including synthesis and in vitro and in vivo testing, is warranted to fully elucidate the pharmacological profile of this intriguing molecule.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. scirp.org [scirp.org]

- 5. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [ask.orkg.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Synthesis and antioxidant activity of flavanoid derivatives containing a 1,4-benzodioxane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. atcc.org [atcc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. assaygenie.com [assaygenie.com]

Characterization of 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs and established principles of chemical and biological sciences to present a predictive characterization. This includes a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities, particularly in the context of anti-inflammatory research. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related benzodioxin derivatives.

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a key structural motif found in a variety of biologically active compounds. Derivatives of this heterocyclic system have shown a range of pharmacological activities, including anti-inflammatory properties.[1] The introduction of hydroxyl and carboxylic acid functional groups to this core structure, as in 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid, is expected to significantly influence its physicochemical properties and biological interactions. This document outlines the key characterization parameters for this specific molecule.

Physicochemical Properties

The predicted physicochemical properties of 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid are summarized in Table 1. These values are extrapolated from the known properties of the parent compound, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and take into account the expected influence of the hydroxyl group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference Compound Data (2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid) |

| Molecular Formula | C₉H₈O₅ | C₉H₈O₄ |

| Molecular Weight | 196.16 g/mol | 180.16 g/mol |

| Appearance | Pale brown or off-white crystalline solid | Pale brown Crystalline Solid[2] |

| Melting Point | > 200 °C (decomposition likely) | 135-136 °C[2] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | 339.8°C at 760 mmHg[2] |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Not Available |

| pKa (Phenolic Hydroxyl) | ~9.0 - 10.0 | Not Applicable |

| LogP | ~1.0 - 1.5 | 0.3[2] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, Methanol) | Not Available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis starts from 3,4,5-trihydroxybenzoic acid (gallic acid), a readily available starting material. The key steps would involve selective protection of hydroxyl groups, formation of the dioxin ring, and subsequent deprotection.

Caption: Proposed synthesis of 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid.

Experimental Protocol: Ring Formation (Hypothetical)

This protocol is adapted from the synthesis of related benzodioxane derivatives.

-

Reaction Setup: To a solution of the protected 3,4-dihydroxybenzoic acid derivative (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a slight excess of a base (e.g., potassium carbonate, 2.2 equivalents).

-

Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid. These predictions are based on the analysis of its structure and comparison with data for similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~9.0 - 10.0 | br s | 1H | Ar-OH |

| ~7.2 | s | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~4.2 - 4.3 | m | 4H | -O-CH₂-CH₂-O- |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~145 - 155 | Ar-C-O |

| ~140 - 145 | Ar-C-O |

| ~120 - 125 | Ar-C-COOH |

| ~115 - 120 | Ar-C-H |

| ~105 - 110 | Ar-C-H |

| ~100 - 105 | Ar-C-OH |

| ~64 | -O-CH₂-CH₂-O- |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3200-3600 | Broad | O-H stretch (Phenol) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aromatic Ether & Carboxylic Acid) |

Table 5: Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 195.03 | [M-H]⁻ |

| 151.04 | [M-H-CO₂]⁻ |

Potential Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydro-1,4-benzodioxin have been reported to possess anti-inflammatory properties.[1] The presence of a phenolic hydroxyl group in the target molecule suggests potential antioxidant activity, as phenolic compounds are known free radical scavengers. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets.

A plausible mechanism of action for the anti-inflammatory effects of such compounds could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid represents a promising, yet underexplored, molecule with potential applications in drug discovery, particularly in the development of novel anti-inflammatory agents. This technical guide provides a predictive framework for its synthesis and characterization, which can guide future experimental investigations. Further research is warranted to validate these predictions and to fully elucidate the biological activity and therapeutic potential of this compound.

References

The Discovery and History of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a substituted derivative of the 1,4-benzodioxan scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the available information regarding its discovery, historical context, and synthesis. While the specific initial discovery of this compound is not prominently documented in readily available literature, its history is intrinsically linked to the broader exploration of 1,4-benzodioxane derivatives, a class of compounds with significant therapeutic applications. This document summarizes key synthetic approaches, presents relevant data in a structured format, and visualizes synthetic pathways to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. Derivatives of this heterocyclic motif have shown potential as anti-inflammatory, anticancer, and neuroprotective agents. 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS No. 197584-99-9) has emerged as a valuable building block in the preparation of more complex molecules, including benzoxazines. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on the benzene ring, allows for versatile chemical modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery.

Historical Context: The Rise of 1,4-Benzodioxanes

The history of 1,4-benzodioxane derivatives dates back to early synthetic organic chemistry. The parent compound, 1,4-benzodioxane, was first prepared by Vorlander. A significant early milestone in the functionalization of this ring system was the preparation of a 6-carboxy-1,4-benzodioxane derivative by Fittig and Macalpine, which laid the groundwork for the synthesis of other carboxylic acid-substituted benzodioxanes. Over the decades, the therapeutic potential of this class of compounds became evident, leading to the development of drugs such as Doxazosin, an α1-adrenergic blocker used to treat hypertension. This broader context of research into the synthesis and biological activity of 1,4-benzodioxane derivatives provides the backdrop for the eventual synthesis and utilization of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Derivatives

While the first reported synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is not clearly detailed in the surveyed literature, several methods have been reported for the synthesis of the closely related 1,4-benzodioxane-6-carboxylic acid and its derivatives. These synthetic strategies provide a logical framework for the potential synthesis of the target compound.

Synthesis from 3,4-Dihydroxybenzaldehyde

A common approach to constructing the 1,4-benzodioxane ring is through the reaction of a catechol derivative with a dielectrophile. A Chinese patent outlines a method for the preparation of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid starting from 3,4-dihydroxybenzaldehyde.

Experimental Protocol:

-

Ring Closure: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

-

Purification: The intermediate aldehyde is purified.

-

Oxidation: The purified intermediate is then oxidized using an aqueous potassium permanganate solution to afford 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

This general strategy could be adapted to produce the 7-hydroxy derivative by starting with a suitably substituted catechol.

Synthesis from Gallic Acid

A 2022 publication by Idris et al. describes a multi-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from the readily available gallic acid (3,4,5-trihydroxybenzoic acid)[1]. Although this work focuses on amide derivatives, the core synthesis of a substituted 1,4-benzodioxane-6-carboxylic acid is detailed.

Experimental Protocol:

-

Esterification: Gallic acid is esterified in methanol with a sulfuric acid catalyst to produce methyl 3,4,5-trihydroxybenzoate.

-

Ring Formation: The resulting ester is reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the 1,4-benzodioxane ring, yielding a disubstituted product.

-

Functionalization and Hydrolysis: Further functionalization at the 8-position is carried out, followed by hydrolysis of the methyl ester to the carboxylic acid.

This pathway highlights a versatile approach to constructing highly substituted 1,4-benzodioxane-6-carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is provided in the table below.

| Property | Value |

| CAS Number | 197584-99-9 |

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| Appearance | White Solid |

| Solubility | Soluble in Dimethylformamide, DMSO, Methanol |

Spectroscopic Data

-

¹H NMR: Protons of the methylene groups on the dioxin ring are expected to appear as multiplets around 4.3 ppm. Aromatic protons would be observed in the downfield region, with their chemical shifts and coupling patterns dependent on the substitution pattern. The acidic proton of the carboxylic acid and the phenolic proton would likely appear as broad singlets.

-

¹³C NMR: Carbon signals for the methylene groups would be expected in the aliphatic region. Aromatic carbons and the carboxyl carbon would appear in the downfield region.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid and phenol, a C=O stretch for the carboxylic acid, and C-O stretches for the ether linkages.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 196.16 would be expected.

Applications in Research and Drug Discovery

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules. Its bifunctional nature (possessing both a carboxylic acid and a hydroxyl group) allows for a wide range of chemical transformations, making it a valuable scaffold for building libraries of compounds for high-throughput screening. The 1,4-benzodioxane core is a well-established pharmacophore, and derivatives of this compound could be explored for a variety of therapeutic targets.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the generalized synthetic pathways for 1,4-benzodioxane-6-carboxylic acid derivatives.

Caption: Synthesis of 1,4-benzodioxane-6-carboxylic acid from 3,4-dihydroxybenzaldehyde.

Caption: General synthetic route to 1,4-benzodioxane-6-carboxylic acids from gallic acid.

Conclusion

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid represents a key synthetic intermediate within the broader and pharmacologically significant class of 1,4-benzodioxane derivatives. While its specific discovery and early history are not well-documented in accessible literature, its importance is underscored by the established synthetic routes to related structures and its potential for the generation of novel bioactive compounds. This guide provides a consolidated resource for researchers, summarizing the available knowledge and presenting it in a clear and accessible format to aid in future research and development endeavors. Further investigation into older chemical literature and patent databases may yet uncover the seminal report of this compound's synthesis.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a molecule of interest in medicinal chemistry. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and delves into computational analyses of its electronic structure and potential biological activity. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Introduction

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid belongs to the 1,4-benzodioxane class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules.[1] The 1,4-benzodioxane scaffold is a key component in several pharmaceuticals, highlighting its importance in medicinal chemistry. This guide focuses on the 7-hydroxy-6-carboxylic acid substituted derivative, exploring its fundamental properties through a combination of experimental data and computational modeling.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is presented in Table 1. This data has been aggregated from various chemical databases and computational predictions.

Table 1: Physicochemical Properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | - |

| CAS Number | 197584-99-9 | [2][3] |

| Molecular Formula | C₉H₈O₅ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in Dimethylformamide, DMSO, Methanol | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Topological Polar Surface Area | 76 Ų | [2] |

Experimental Protocols

Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Detailed Protocol (Adapted):

-

Esterification of Gallic Acid: To a solution of gallic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting methyl gallate is purified.[6]

-

Ring Closure Reaction: Methyl gallate is reacted with 1,2-dibromoethane in the presence of a weak base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to reflux to facilitate the formation of the 1,4-benzodioxane ring, yielding methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate.[1][4][5]

-

Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.[6] The reaction is stirred at room temperature until completion.

-

Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 2N HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The synthesized 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid should be characterized using standard spectroscopic techniques to confirm its structure and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxin ring, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) for the methylene protons are typically observed in the range of 4.2-4.3 ppm.[5] The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[7] Carbons of the dioxin ring typically appear around 64 ppm.[5]

Table 2: Predicted NMR Data for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| -COOH | >10 | br s |

| -OH | Variable | br s |

| Ar-H | 6.5 - 7.5 | m |

| -OCH₂CH₂O- | ~4.3 | m |

| ¹³C | ||

| -C=O | ~170 | - |

| Ar-C | 110 - 150 | - |

| -OCH₂CH₂O- | ~64 | - |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[8] The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption in the region of 1680-1710 cm⁻¹.[8]

Table 3: Characteristic IR Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| O-H stretch (Phenol) | ~3200-3600 | Broad, Medium |

| C-H stretch (Aromatic) | ~3000-3100 | Medium |

| C-H stretch (Aliphatic) | ~2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-O stretch | 1210-1320 | Strong |

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and properties of molecules. Density Functional Theory (DFT) is a powerful tool for such investigations.

Molecular Geometry and Electronic Properties

DFT calculations can be employed to determine the optimized molecular geometry and various electronic properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. These calculations provide information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a useful tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. For 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen atoms.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,4-benzodioxane have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1][9][10] While specific studies on the biological activity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid are limited, its structural features suggest potential interactions with biological targets.

Given the prevalence of the 1,4-benzodioxane scaffold in compounds targeting various receptors and enzymes, a hypothetical signaling pathway can be proposed to guide future research. For instance, many phenolic compounds exhibit antioxidant activity through the modulation of cellular signaling pathways such as the Nrf2-ARE pathway.

Hypothetical Signaling Pathway:

Caption: Hypothetical Nrf2-mediated antioxidant signaling pathway.

This diagram illustrates a potential mechanism where 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid could exert antioxidant effects by either directly scavenging reactive oxygen species (ROS) or by modulating the Keap1-Nrf2 signaling pathway, leading to the expression of antioxidant enzymes. This serves as a conceptual framework for designing experiments to investigate the molecule's biological function.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The compiled data on its physicochemical properties, along with the proposed experimental protocols for its synthesis and characterization, offer a solid foundation for further research. The computational analyses, including DFT and MEP studies, provide valuable insights into its molecular structure and reactivity. While the biological activity of this specific compound requires further investigation, the presented hypothetical signaling pathway provides a starting point for exploring its therapeutic potential. This guide aims to be a valuable resource for scientists and researchers in the field of drug discovery, facilitating future studies on this promising molecule.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 5. scirp.org [scirp.org]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid synthesis

An experimental protocol for the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is presented for researchers in drug development and organic chemistry. This document provides a detailed methodology, a summary of expected quantitative data, and a workflow visualization.

Application Note: Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Introduction

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a valuable intermediate in the preparation of various biologically active compounds, including benzoxazines[1]. The 1,4-benzodioxane scaffold is a significant feature in a number of natural products and synthetic molecules with a wide range of pharmacological activities[2]. This protocol outlines a potential synthetic route adapted from established methods for analogous benzodioxane carboxylic acids[2][3]. The described synthesis involves the formation of the 1,4-benzodioxane ring followed by functional group manipulation to yield the target compound.

Overall Reaction Scheme

The proposed synthesis follows a two-step process starting from 3,4-dihydroxybenzaldehyde:

-

Ring Formation: Cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

-

Oxidation: Oxidation of the intermediate aldehyde to the corresponding carboxylic acid.

Experimental Protocol

Materials and Equipment

-

3,4-dihydroxybenzaldehyde

-

1,2-dibromoethane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Potassium Permanganate (KMnO₄)

-

Acetone or Dichloromethane

-

Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na₂SO₃)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

This procedure is adapted from the synthesis of similar benzodioxane aldehydes[3].

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or an aqueous solution of sodium hydroxide, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)[3][4].

-

Add 1,2-dibromoethane (approximately 1.1 to 1.5 equivalents) dropwise to the reaction mixture[3][4]. A phase-transfer catalyst like tetrabutylammonium bromide may be used if employing a biphasic system[3].

-

Heat the mixture to reflux and stir for several hours (e.g., 5-18 hours), monitoring the reaction progress by TLC[3][4].

-

After completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off[4].

-

If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure. If an aqueous solution was used, extract the product into an organic solvent like dichloromethane[3].

-

Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product[3][4].

-

Purify the crude 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde by recrystallization or column chromatography.

Step 2: Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

This oxidation step is based on a described method for converting a similar aldehyde to a carboxylic acid[3].

-

Dissolve the 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (1 equivalent) from Step 1 in an aqueous solution, potentially with heating to aid dissolution[3].

-

Slowly add an aqueous solution of potassium permanganate (KMnO₄, approximately 1.5-2 equivalents) to the aldehyde solution. The reaction is exothermic and should be controlled[3].

-

After the addition is complete, heat the mixture to reflux for a few hours to drive the reaction to completion, monitoring by TLC[3].

-

Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quench the excess potassium permanganate by adding a reducing agent such as sodium sulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This will precipitate the carboxylic acid product[3].

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid[3].

Data Presentation

The following table summarizes the expected quantitative data based on similar reported syntheses.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |

| 1 | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde | 3,4-dihydroxybenzaldehyde | 1,2-dibromoethane, K₂CO₃/NaOH | Acetone/Water | 45-90[3][4] | >95 (after purification) | ¹H-NMR, ¹³C-NMR, MS |

| 2 | 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde | KMnO₄ | Water | ~90[3] | >98 | ¹H-NMR, ¹³C-NMR, MS, IR, MP |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

References

Application Notes and Protocols for Benzoxazine Synthesis Using 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals